molecular formula C14H10N2OS2 B5819250 N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide

Cat. No.: B5819250
M. Wt: 286.4 g/mol
InChI Key: MWTYAKIXUIPEEU-BQYQJAHWSA-N
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Description

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide is a useful research compound. Its molecular formula is C14H10N2OS2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.02345529 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that benzothiazole derivatives have potential for further exploration in drug discovery and development processes .

Biochemical Analysis

Biochemical Properties

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. Studies have shown that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacterial strains such as Staphylococcus aureus . The interaction between this compound and bacterial enzymes leads to the inhibition of bacterial growth, making it a potential candidate for antibacterial drug development .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated proapoptotic effects on HepG2 cell lines, suggesting its potential as an anticancer agent . Additionally, this compound has been found to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit specific enzymes, leading to the disruption of essential biochemical pathways in target cells . The compound’s ability to bind to bacterial enzymes and inhibit their activity is a key factor in its antibacterial properties . Furthermore, its interaction with the JNK signaling pathway highlights its potential in neuroprotection .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Long-term exposure to this compound has been associated with sustained antibacterial and anticancer effects, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased antibacterial and anticancer activity . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway is crucial for the compound’s bioavailability and efficacy, as it influences the levels of active metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects . The interaction with transport proteins ensures its proper localization within target cells, enhancing its therapeutic potential .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This precise localization is essential for its biological activity, as it ensures the compound reaches its intended targets within the cell .

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h1-9H,(H,15,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTYAKIXUIPEEU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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